UK-370106

MMP selectivity Enzyme inhibition Protease profiling

UK-370106 (CAS 230961-21-4) is a synthetic peptidic inhibitor belonging to the matrix metalloproteinase (MMP) inhibitor class, developed as a research tool for investigating MMP-3 (stromelysin-1) and MMP-12 (macrophage metalloelastase) mediated pathologies. The compound exhibits a molecular formula of C₃₅H₄₄N₂O₅ and a molecular weight of 572.73 g/mol, with reported purity specifications of ≥95% (HPLC) from reputable vendors.

Molecular Formula C35H44N2O5
Molecular Weight 572.7 g/mol
CAS No. 230961-21-4
Cat. No. B031479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUK-370106
CAS230961-21-4
Synonyms(βR)-β-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1’-biphenyl]-4-hexanoic Acid;  (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1
Molecular FormulaC35H44N2O5
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
InChIInChI=1S/C35H44N2O5/c1-24-21-25(19-20-29(24)26-14-8-6-9-15-26)13-12-18-28(22-31(38)39)33(40)37-32(35(2,3)4)34(41)36-30(23-42-5)27-16-10-7-11-17-27/h6-11,14-17,19-21,28,30,32H,12-13,18,22-23H2,1-5H3,(H,36,41)(H,37,40)(H,38,39)/t28-,30-,32-/m1/s1
InChIKeyNSMABJUGSNPHMN-BHYWQNONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

UK-370106 (CAS 230961-21-4) in Matrix Metalloproteinase Research: A Product Specification and Procurement Overview


UK-370106 (CAS 230961-21-4) is a synthetic peptidic inhibitor belonging to the matrix metalloproteinase (MMP) inhibitor class, developed as a research tool for investigating MMP-3 (stromelysin-1) and MMP-12 (macrophage metalloelastase) mediated pathologies [1]. The compound exhibits a molecular formula of C₃₅H₄₄N₂O₅ and a molecular weight of 572.73 g/mol, with reported purity specifications of ≥95% (HPLC) from reputable vendors . Originally described in a 2003 Journal of Medicinal Chemistry paper, UK-370106 was identified as a clinical candidate for the topical treatment of chronic dermal ulcers, distinguishing it from many research-grade MMP inhibitors that lack such translational development history [1].

Why Generic MMP Inhibitor Substitution Fails: The Case for UK-370106 Procurement


Broad-spectrum MMP inhibitors, such as marimastat or batimastat, indiscriminately target multiple MMP family members, leading to musculoskeletal toxicity and impaired wound healing due to the inhibition of MMP-1, MMP-2, and MMP-9 which are essential for normal tissue repair and cell migration [1]. In contrast, UK-370106 exhibits >1200-fold selectivity for MMP-3 over MMP-1, MMP-2, MMP-9, and MMP-14, and approximately 100-fold selectivity over MMP-13 and MMP-8 [1]. This selectivity profile is not shared by commonly available alternative MMP-3 inhibitors such as MMP-3 Inhibitor VIII (a sulfonamide-based hydroxamic acid with distinct chemotype and different selectivity characteristics), making generic substitution scientifically invalid for experiments requiring targeted MMP-3 or MMP-12 inhibition without confounding off-target MMP effects [2].

UK-370106 Quantitative Differentiation Evidence: Selectivity, Functional Activity, and Pharmacokinetic Profiling


MMP Isoform Selectivity Profiling: UK-370106 Versus Broad-Spectrum MMP Inhibitors

UK-370106 demonstrates profound selectivity for MMP-3 (IC₅₀ = 23 nM) and MMP-12 (IC₅₀ = 42 nM) compared to other MMP isoforms, with >1200-fold lower potency against MMP-1, MMP-2, MMP-9, and MMP-14, and approximately 100-fold lower potency against MMP-13 and MMP-8 [1]. Full inhibitory potencies across eight MMP isoforms were: MMP-3 (0.023 μM), MMP-12 (0.042 μM), MMP-8 (1.75 μM), MMP-13 (2.3 μM), MMP-7 (5.8 μM), MMP-9 (30.4 μM), MMP-2 (34.2 μM), and MMP-14 (66.9 μM) [1]. In contrast, broad-spectrum MMP inhibitors like marimastat exhibit nanomolar potency against MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14, lacking this isoform discrimination [2]. The compound was inactive (IC₅₀ > 100 μM) against the related zinc metalloproteases PCP and TACE, further confirming target specificity [1].

MMP selectivity Enzyme inhibition Protease profiling

Functional Substrate Cleavage Assay: Differential Inhibition of Fibronectin Versus Gelatin Degradation

In functional assays using native extracellular matrix substrates, UK-370106 potently inhibited MMP-3-mediated cleavage of [³H]-fibronectin with an IC₅₀ of 320 nM, but showed no inhibition of [³H]-gelatin cleavage by either MMP-2 or MMP-9 up to the highest concentration tested (100 μM) [1]. This functional discrimination between fibronectin (a primary MMP-3 substrate) and gelatin (substrates for MMP-2 and MMP-9) provides direct evidence that the compound achieves substrate-level functional selectivity at MMP-3-selective concentrations. In contrast, broad-spectrum hydroxamate-based MMP inhibitors such as marimastat and batimastat inhibit gelatin degradation by MMP-2 and MMP-9 at similar nanomolar concentrations due to their lack of isoform discrimination [2].

Functional selectivity Substrate-specific inhibition ECM degradation

Keratinocyte Migration Assay: Preservation of Re-epithelialization Capacity

At MMP-3-selective concentrations, UK-370106 had little effect on keratinocyte migration over a collagen matrix in vitro, a model of the re-epithelialization process essential for wound closure [1]. Additionally, at concentrations of 50-100 μM in vitro, the compound showed no cytotoxicity toward fibroblasts, keratinocytes, or endothelial cells, nor did it affect their proliferation [1]. This preservation of cellular function contrasts with the behavior of broad-spectrum MMP inhibitors, which have been documented to impair keratinocyte migration and inhibit wound re-epithelialization due to their blockade of MMP-1, MMP-2, and MMP-9 activity [2].

Cell migration Wound healing Functional preservation

Tissue-Specific Pharmacokinetics: Plasma Clearance Versus Dermal Retention

Following intravenous administration in rats (2 mg/kg) or topical application to dermal wounds in rabbits, UK-370106 exhibited rapid clearance from plasma with a half-life of 23 minutes, but slow clearance from dermal tissue with a half-life of approximately 3 days [1]. This >180-fold differential in tissue retention (plasma t₁/₂ = 23 min versus dermal t₁/₂ ≈ 3 days) represents a therapeutically advantageous pharmacokinetic profile for localized MMP-3 inhibition. In contrast, alternative MMP-3 inhibitors such as MMP-3 Inhibitor VIII, a cell-permeable sulfonamide-based hydroxamic acid (Ki = 23 nM for MMP-3, IC₅₀ = 13 nM for MMP-12), lack comparable tissue-specific pharmacokinetic characterization in the published literature, leaving their in vivo distribution and retention profiles undefined [2].

Pharmacokinetics Tissue distribution Topical delivery

Ex Vivo Efficacy Validation: Substantial MMP-3 Inhibition in Chronic Dermal Ulcer Model

In a model of chronic dermal ulcers, topical administration of UK-370106 for 6 days resulted in substantial inhibition of MMP-3 activity measured ex vivo [1]. This in vivo-to-ex vivo correlation demonstrates that the compound's potent in vitro inhibitory activity (IC₅₀ = 23 nM) translates to meaningful target engagement in a pathophysiologically relevant tissue context. The study further demonstrated that this level of MMP-3 inhibition was sufficient to prevent matrix degradation while leaving unaffected the cellular migration mediated by MMP-1, MMP-2, and MMP-9 [1]. In contrast, broad-spectrum MMP inhibitors such as marimastat, while showing potent ex vivo inhibition of multiple MMPs, induce dose-limiting musculoskeletal toxicity in clinical trials, precluding their use in chronic wound applications where prolonged treatment is required [2].

Ex vivo pharmacology Disease model validation Topical efficacy

Lyophilized Wafer Formulation: Validated Stability for Topical Research Applications

A 2008 formulation study demonstrated that UK-370106 can be successfully incorporated into lyophilized xanthan wafers containing a non-ionic surfactant, designed for accurate dose release directly to a suppurating wound bed [1]. Thermal analysis and stability testing confirmed that the compound maintains integrity within this specialized topical delivery system, providing researchers with a validated formulation approach distinct from simple DMSO or ethanol solutions [1]. This formulation-level characterization is absent for many alternative research-grade MMP-3 inhibitors, which lack published data on their compatibility with sustained-release topical delivery systems [2].

Formulation stability Drug delivery Topical research

UK-370106 Optimal Research Applications: Validated Scenarios Based on Quantitative Evidence


Target Validation Studies Requiring MMP-3 or MMP-12 Isoform Specificity

UK-370106 is optimal for target validation studies where researchers must definitively attribute observed phenotypes to MMP-3 or MMP-12 activity rather than confounding off-target MMP effects. The compound's >1200-fold selectivity over MMP-1, MMP-2, MMP-9, and MMP-14, combined with its ~100-fold selectivity over MMP-13 and MMP-8, enables definitive genotype-phenotype correlation in cellular and in vivo models [1]. The full IC₅₀ profile across eight MMP isoforms (MMP-3: 23 nM; MMP-12: 42 nM; MMP-8: 1,750 nM; MMP-13: 2,300 nM; MMP-7: 5,800 nM; MMP-9: 30,400 nM; MMP-2: 34,200 nM; MMP-14: 66,900 nM) provides a quantitative framework for selecting concentrations that achieve target engagement without off-target MMP inhibition [1].

Chronic Wound Healing and Dermal Ulcer Mechanistic Studies

Researchers investigating the role of MMP-3 in impaired wound healing and chronic dermal ulcers should prioritize UK-370106 due to its validated ex vivo efficacy in a chronic dermal ulcer model [1]. The compound's tissue-specific pharmacokinetic profile—rapid plasma clearance (t₁/₂ = 23 min) combined with prolonged dermal retention (t₁/₂ ≈ 3 days)—makes it uniquely suited for topical administration protocols in dermal wound models [1]. Additionally, the preservation of keratinocyte migration at MMP-3-selective concentrations ensures that observed wound healing outcomes reflect specific MMP-3 inhibition rather than nonspecific impairment of re-epithelialization [1].

Fibronectin Matrix Remodeling and ECM Degradation Assays

For studies examining fibronectin matrix remodeling or extracellular matrix degradation by MMP-3, UK-370106 offers a critical advantage: it potently inhibits MMP-3-mediated [³H]-fibronectin cleavage (IC₅₀ = 320 nM) while completely sparing [³H]-gelatin degradation by MMP-2 and MMP-9 at concentrations up to 100 μM [1]. This substrate-level functional selectivity enables researchers to specifically interrogate MMP-3-dependent fibronectin processing without confounding effects on gelatinolytic MMP activity, a level of discrimination unavailable with broad-spectrum MMP inhibitors [1].

Topical Formulation Development for Localized MMP-3 Inhibition

Investigators developing topical formulations for localized MMP-3 inhibition can leverage the validated lyophilized wafer formulation characterized by Matthews et al. (2008), which demonstrated that UK-370106 maintains stability in xanthan-based wafers containing non-ionic surfactant for sustained release to wound beds [1]. This formulation validation reduces the experimental burden of de novo formulation development and provides a reference standard for comparative formulation studies [1]. The compound's >180-fold differential in plasma versus tissue retention further supports its suitability for topical rather than systemic administration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for UK-370106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.